molecular formula C11H20N2O3 B1302575 Tert-butyl (2-oxoazepan-3-yl)carbamate CAS No. 179686-45-4

Tert-butyl (2-oxoazepan-3-yl)carbamate

Cat. No.: B1302575
CAS No.: 179686-45-4
M. Wt: 228.29 g/mol
InChI Key: AQKNKAUJTJFUMG-UHFFFAOYSA-N
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Description

Tert-butyl (2-oxoazepan-3-yl)carbamate is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Tert-butyl (2-oxoazepan-3-yl)carbamate, a compound characterized by its azepanone ring structure and a tert-butyl carbamate functional group, has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₀N₂O₃
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 106691-72-9

The compound features a chiral center, which contributes to its unique reactivity and potential selectivity in biological interactions. Its structure allows it to function as a protecting group in peptide synthesis, shielding amine functionalities from unwanted reactions while enabling further transformations.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors. The proposed mechanisms include:

  • Binding to Active Sites : The compound may bind to the active sites of enzymes, altering their conformation and inhibiting their activity.
  • Modulation of Receptor Activity : It may interact with various receptors, affecting downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may have potential as an anti-inflammatory agent .
  • Antioxidant Properties : Its structural components may confer antioxidant capabilities, which are beneficial in preventing oxidative stress-related diseases .
  • Neuroprotective Effects : There is emerging evidence that derivatives of this compound could be explored for neuroprotective applications.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryPotential effects observed in vitro
AntioxidantExhibits antioxidant properties
NeuroprotectivePromising results in preliminary studies

Research Highlights

  • Anti-inflammatory Action : A study indicated that this compound could reduce pro-inflammatory cytokines in cell culture models, suggesting its potential use in treating inflammatory diseases .
  • Synthesis and Application : The compound has been utilized as a protecting group in peptide synthesis, demonstrating its versatility in organic chemistry and potential indirect biological relevance through its derivatives .
  • Potential Drug Development : Ongoing research is exploring the use of this compound as a lead molecule for drug discovery, particularly in the development of therapeutics targeting metabolic disorders .

Properties

IUPAC Name

tert-butyl N-(2-oxoazepan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKNKAUJTJFUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373518
Record name tert-Butyl (2-oxoazepan-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179686-45-4
Record name tert-Butyl (2-oxoazepan-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-oxoazepan-3-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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